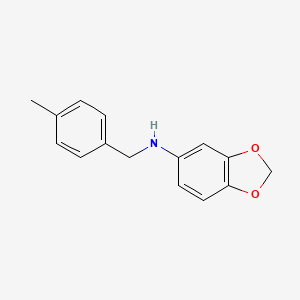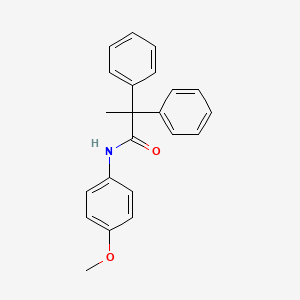
N-(4-methoxyphenyl)-2,2-diphenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-2,2-diphenylpropanamide, also known as methoxydiphenylamine or MDA, is a synthetic compound that belongs to the class of diphenylpropanamides. MDA has gained significant attention in scientific research due to its potential applications in medicine, particularly in the treatment of cancer and inflammation.
Mécanisme D'action
The mechanism of action of MDA is not fully understood, but several studies have suggested that it works by inhibiting various signaling pathways that are involved in cancer growth and inflammation. MDA has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer growth. Additionally, MDA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation.
Biochemical and Physiological Effects
MDA has been shown to have several biochemical and physiological effects. In vitro studies have shown that MDA inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. MDA has also been shown to reduce the production of reactive oxygen species (ROS), which are known to cause oxidative damage to cells. Additionally, MDA has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Avantages Et Limitations Des Expériences En Laboratoire
MDA has several advantages for lab experiments, including its ease of synthesis and its relatively low cost. Additionally, MDA has been shown to have low toxicity in animal models, making it a safe compound for use in lab experiments. However, MDA has some limitations, including its low solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of MDA. One potential area of research is the development of MDA derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of MDA and its potential applications in the treatment of various diseases. Finally, more studies are needed to evaluate the safety and efficacy of MDA in human clinical trials.
Conclusion
In conclusion, N-(4-methoxyphenyl)-2,2-diphenylpropanamide, or MDA, is a synthetic compound that exhibits anti-inflammatory, antioxidant, and anticancer properties. MDA has been shown to inhibit the growth of various cancer cells and reduce inflammation in animal models of arthritis and colitis. MDA has several advantages for lab experiments, including its ease of synthesis and low toxicity. However, further studies are needed to fully understand the mechanism of action of MDA and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
MDA can be synthesized through a multistep process involving the reaction of aniline with benzaldehyde followed by the reduction of the intermediate product using sodium borohydride. The final product is obtained through the reaction of the reduced intermediate with 4-methoxybenzoyl chloride. The synthesis of MDA is a relatively simple process, making it an attractive compound for scientific research.
Applications De Recherche Scientifique
MDA has been extensively studied for its potential applications in medicine. Several studies have shown that MDA exhibits anti-inflammatory, antioxidant, and anticancer properties, making it a promising drug candidate for the treatment of various diseases. MDA has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. Additionally, MDA has been shown to reduce inflammation in animal models of arthritis and colitis.
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-2,2-diphenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2/c1-22(17-9-5-3-6-10-17,18-11-7-4-8-12-18)21(24)23-19-13-15-20(25-2)16-14-19/h3-16H,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBGBQGVNMLQKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-(4-fluorophenyl)acryloyl]amino}-N-isopropylbenzamide](/img/structure/B5820233.png)
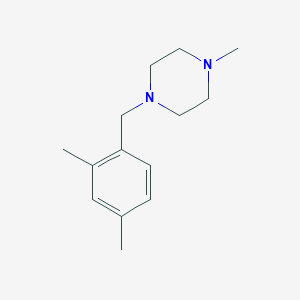
![4-({2-[(4-bromobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5820252.png)
![N'-[(5-ethyl-2-thienyl)methylene]-2-(4-isopropylphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5820257.png)
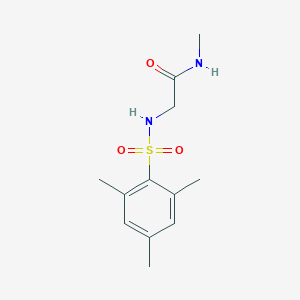
![5-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5820262.png)
![2-(4-mesityl-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5820272.png)
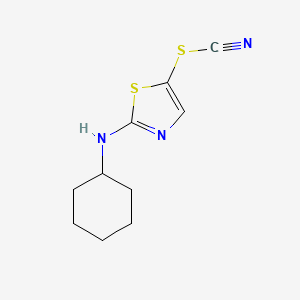
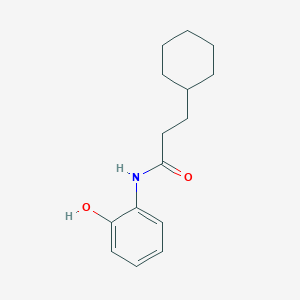
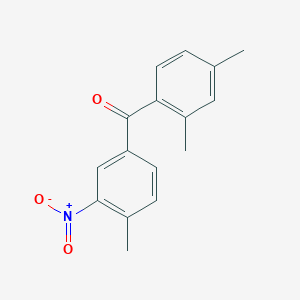
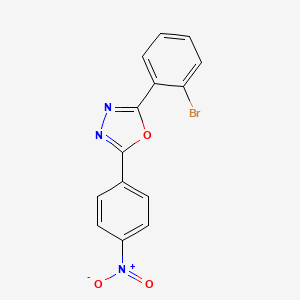
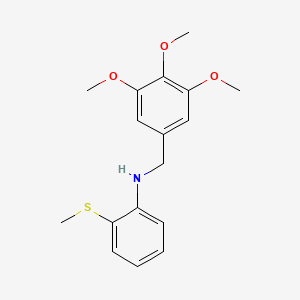
![N'-[(3,4-dimethylbenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5820323.png)
